2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-{4-[(PYRIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE
Description
The compound 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}acetamide features a benzothiazole ring linked via a sulfanyl group to an acetamide backbone. The acetamide moiety is further substituted with a phenyl group bearing a pyridin-2-yl sulfamoyl group.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S3/c25-19(13-28-20-23-16-5-1-2-6-17(16)29-20)22-14-8-10-15(11-9-14)30(26,27)24-18-7-3-4-12-21-18/h1-12H,13H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCDXFXSSOLPQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-{4-[(PYRIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE typically involves multiple stepsThe final step involves the coupling of the benzothiazole derivative with the pyridine sulfonamide under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-{4-[(PYRIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines .
Scientific Research Applications
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-{4-[(PYRIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-{4-[(PYRIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or interact with cellular receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Research Implications
- Structure-Activity Relationships (SAR) : The benzothiazole-sulfanyl group likely enhances hydrophobic interactions with enzyme pockets, while the pyridin-2-yl sulfamoyl group contributes to hydrogen bonding. Replacing benzothiazole with thiazole () or triazole () alters electronic properties and target selectivity.
- Synthetic Pathways : The target compound may be synthesized via S-alkylation of benzothiazole-2-thiol with a chloroacetamide intermediate, analogous to methods in and .
- Biological Targets: Benzothiazoles are known for tyrosine kinase inhibition (), suggesting the target compound could inhibit similar pathways in cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
